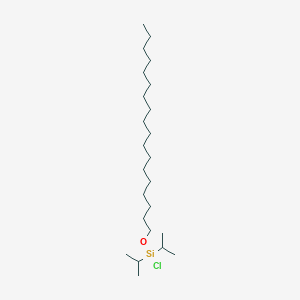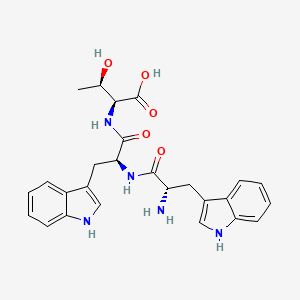
Trp-Trp-Thr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Thr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The threonine molecule is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of threonine is removed.
Coupling: The first tryptophan molecule is coupled to the deprotected threonine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on the amino group of the first tryptophan is removed, and the second tryptophan is coupled in a similar manner.
Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to ensure its quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trp-Trp-Thr can undergo various chemical reactions, including:
Oxidation: The indole side chain of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in threonine can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Esterified or etherified derivatives of threonine.
Aplicaciones Científicas De Investigación
Trp-Trp-Thr has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of Trp-Trp-Thr involves its interaction with specific molecular targets, such as enzymes and receptors. The indole side chains of tryptophan can engage in π-π interactions and hydrogen bonding, while the hydroxyl group of threonine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trp-Trp: A dipeptide composed of two tryptophan molecules.
Trp-Thr: A dipeptide composed of tryptophan and threonine.
Thr-Thr: A dipeptide composed of two threonine molecules.
Uniqueness
Trp-Trp-Thr is unique due to the presence of both indole and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The combination of two tryptophan molecules and one threonine molecule allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
189455-44-5 |
|---|---|
Fórmula molecular |
C26H29N5O5 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H29N5O5/c1-14(32)23(26(35)36)31-25(34)22(11-16-13-29-21-9-5-3-7-18(16)21)30-24(33)19(27)10-15-12-28-20-8-4-2-6-17(15)20/h2-9,12-14,19,22-23,28-29,32H,10-11,27H2,1H3,(H,30,33)(H,31,34)(H,35,36)/t14-,19+,22+,23+/m1/s1 |
Clave InChI |
GQYPNFIFJRNDPY-ONUFPDRFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
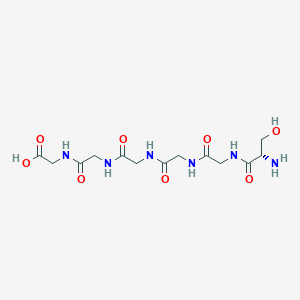
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
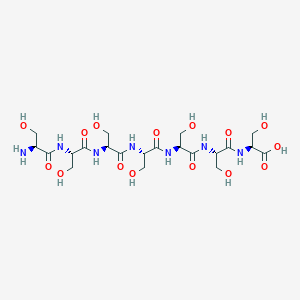

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
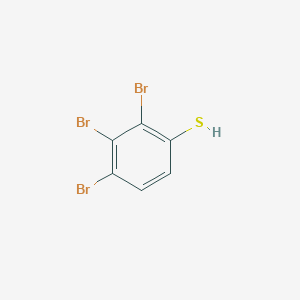
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

